N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide
Vue d'ensemble
Description
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide, also known as DBU, is a small molecule that has been extensively studied for its potential therapeutic applications. DBU belongs to the family of glycine receptor antagonists and has been found to exhibit a variety of biochemical and physiological effects.
Mécanisme D'action
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide acts as a glycine receptor antagonist, blocking the action of glycine at the receptor site. This leads to a decrease in the inhibitory neurotransmitter activity, resulting in an increase in neuronal excitability. N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has also been found to modulate the activity of other neurotransmitters such as GABA and glutamate.
Biochemical and Physiological Effects:
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been found to exhibit a variety of biochemical and physiological effects, including analgesic, anxiolytic, and anticonvulsant effects. It has also been found to exhibit neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been shown to modulate the activity of ion channels such as NMDA and AMPA receptors, leading to an increase in neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has several advantages for lab experiments, including its low toxicity and high solubility in water. It is also relatively easy to synthesize, making it readily available for research purposes. However, N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has limitations in terms of its selectivity, as it has been found to interact with a variety of neurotransmitters and ion channels. This can make it difficult to determine the specific mechanism of action of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide in different experimental settings.
Orientations Futures
There are several future directions for research on N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide. One area of interest is the potential use of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of more selective glycine receptor antagonists, which could help to elucidate the specific role of glycine receptors in different physiological and pathological processes. Additionally, further research is needed to determine the potential side effects of N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide and to develop more effective delivery methods for therapeutic use.
Applications De Recherche Scientifique
N~2~,N~2~-dibenzyl-N~1~-(4-butylphenyl)glycinamide has been extensively studied for its potential therapeutic applications, including its use as an analgesic, an anxiolytic, and an anticonvulsant. It has also been found to exhibit neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-(4-butylphenyl)-2-(dibenzylamino)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O/c1-2-3-10-22-15-17-25(18-16-22)27-26(29)21-28(19-23-11-6-4-7-12-23)20-24-13-8-5-9-14-24/h4-9,11-18H,2-3,10,19-21H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGRCYCAXQGOMMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butylphenyl)-2-(dibenzylamino)acetamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.